Ethyl 2-cyano-3-ethylpent-2-enoate

Description

Academic Significance of α,β-Unsaturated Esters with Cyano Functionality

The class of α,β-unsaturated esters equipped with a cyano functionality, to which Ethyl 2-cyano-3-ethylpent-2-enoate belongs, holds considerable academic significance. These compounds are recognized as valuable building blocks in organic synthesis. The electron-withdrawing nature of both the ester and the cyano group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack at the β-position in what is known as a conjugate or Michael addition. wikipedia.orgtib.eu This reactivity is a cornerstone of many carbon-carbon bond-forming reactions, a fundamental aspect of constructing complex organic molecules. taylorandfrancis.comorientjchem.org

Furthermore, the presence of multiple reaction sites allows for a diverse range of chemical modifications, leading to the synthesis of various heterocyclic compounds and other molecules of interest. The inherent reactivity of the cyanoacrylate skeleton also predisposes these compounds to polymerization, a characteristic that is both a challenge and an opportunity in different chemical contexts. tandfonline.com

Historical Context and Evolution of Research in Enoate Chemistry

The study of enoates, or α,β-unsaturated esters, is deeply rooted in the history of organic chemistry. A pivotal moment in the synthesis of compounds like this compound was the discovery of the Knoevenagel condensation in the late 19th century by Emil Knoevenagel. tandfonline.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. orientjchem.orgnumberanalytics.comresearchgate.net

Initially, the reaction was explored with aldehydes and highly reactive methylene compounds. Over time, research expanded to include ketones, which are generally less reactive than aldehydes, and a wider array of catalysts and reaction conditions were developed to improve yields and efficiency. taylorandfrancis.comresearchgate.net The use of various amines and their salts as catalysts became common practice. researchgate.net This evolution allowed for the synthesis of a broad spectrum of substituted α,β-unsaturated esters, including those derived from aliphatic ketones like 3-pentanone (B124093), the precursor to this compound. The ongoing interest in this field is driven by the quest for more efficient, selective, and environmentally benign synthetic methodologies. orientjchem.orgarkat-usa.orgnih.gov

Structural Framework and Synthetic Utility of this compound

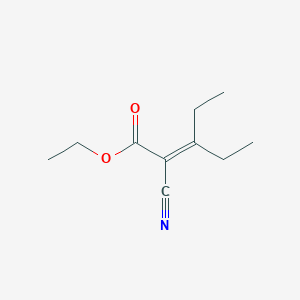

The structural framework of this compound is characterized by a central carbon-carbon double bond. At the α-position, it is substituted with both an ethyl ester group (-COOEt) and a cyano group (-CN). The β-position is substituted with two ethyl groups, originating from the precursor ketone, 3-pentanone. This highly functionalized structure is key to its synthetic utility.

The compound serves as a versatile intermediate in organic synthesis. The Knoevenagel condensation of 3-pentanone with ethyl cyanoacetate is the primary route for its formation. researchgate.netresearchgate.net This reaction provides a direct method to create the α,β-unsaturated system with the desired substituents. Once formed, the compound can undergo a variety of transformations. The double bond can be reduced, or it can participate in cycloaddition reactions. The cyano and ester groups can be hydrolyzed or otherwise modified to introduce new functionalities. This versatility makes it a valuable scaffold for building more complex molecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 868-04-2 | pharmint.net |

| Molecular Formula | C10H15NO2 | pharmint.net |

| Molecular Weight | 181.23 g/mol | pharmint.net |

Overview of Research Trajectories for the Compound

While specific, in-depth academic studies focusing exclusively on this compound are not abundant in readily available literature, its research trajectory can be inferred from the broader context of cyanoacrylate chemistry. Research in this area is often driven by the development of new synthetic methods and the exploration of the biological activities of the resulting compounds. nih.govemergenresearch.com

Current research trends in substituted cyanoacrylates include:

Catalyst Development: The exploration of new and more efficient catalysts for the Knoevenagel condensation, including the use of ionic liquids and solid-supported catalysts to promote greener and more sustainable chemical processes. orientjchem.orgarkat-usa.orgnih.gov

Biological Screening: The synthesis of libraries of substituted cyanoacrylates for screening against various biological targets. Compounds with similar structural motifs have shown potential as herbicides and antitumor agents. nih.gov

Polymer Science: Investigating the polymerization characteristics of these monomers for the development of new materials with specific properties. tandfonline.comresearchgate.net

Although detailed research findings for this compound are limited, its role as a model compound for the Knoevenagel condensation with aliphatic ketones and its potential as a synthetic intermediate suggest that it remains a subject of academic interest within these broader research areas.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-ethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8(5-2)9(7-11)10(12)13-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEDKDYNLMQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325396 | |

| Record name | Ethyl 2-cyano-3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-04-2 | |

| Record name | 868-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-ethylpent-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-ethyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for the synthesis of unsaturated compounds. wikipedia.org It involves the reaction of an active hydrogen compound with a carbonyl group, catalyzed by a base. thermofisher.com For the synthesis of Ethyl 2-cyano-3-ethylpent-2-enoate, the reactants are diethyl ketone and ethyl cyanoacetate (B8463686).

Base-Catalyzed Protocols for this compound Synthesis

Various bases can be employed to catalyze the Knoevenagel condensation for the synthesis of this compound. The choice of catalyst can significantly influence the reaction conditions and yield.

| Reactants | Catalyst System | Solvent | Reaction Time | Product |

| Diethyl Ketone, Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297), Acetic Acid | Benzene | 24 hours | Ethyl (1-ethylpropylidene)cyanoacetate |

Table 1: Synthesis of an Isomer of this compound using Ammonium Acetate and Acetic Acid System. orgsyn.org

Piperidine (B6355638), a secondary amine, is a classic and effective catalyst for the Knoevenagel condensation. thermofisher.com It functions by forming an enamine intermediate with the ketone, which then reacts with the active methylene (B1212753) compound. The reaction of various aldehydes with ethyl cyanoacetate catalyzed by piperidine has been reported to proceed efficiently. researchgate.net While a specific protocol for the synthesis of this compound using piperidine is not detailed in the provided sources, the general procedure involves refluxing the ketone and ethyl cyanoacetate with a catalytic amount of piperidine in a suitable solvent like ethanol (B145695) or benzene. organicreactions.org

| Reactants | Catalyst | Solvent | General Conditions |

| Diethyl Ketone, Ethyl Cyanoacetate | Piperidine | Ethanol or Benzene | Reflux |

Table 2: General Conditions for Piperidine-Catalyzed Knoevenagel Condensation.

Sodium ethoxide is a strong base commonly used to generate enolates from active methylene compounds, making it a potent catalyst for the Knoevenagel condensation. wikipedia.org The reaction of ethyl cyanoacetate with various aldehydes in the presence of sodium ethoxide has been shown to produce the corresponding α,β-unsaturated esters in good yields. researchgate.net A procedure for the synthesis of a related compound involves the use of sodium ethoxide in ethanol. orgsyn.org Although this specific procedure details the alkylation of a pre-formed unsaturated ester, it highlights the utility of sodium ethoxide in reactions involving similar substrates.

| Reagent | Catalyst | Solvent | General Application |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Enolate formation for condensation reactions |

Table 3: Role of Sodium Ethoxide in Reactions with Ethyl Cyanoacetate.

Potassium hydroxide (B78521) is an effective and readily available base for catalyzing Knoevenagel condensations. While specific data for the synthesis of this compound is not available in the provided search results, the use of potassium hydroxide in the condensation of various aldehydes with cyanoacetic acid in water under microwave irradiation has been reported to give good yields of the corresponding adducts. This suggests that potassium hydroxide could be a viable catalyst for the target synthesis, potentially under similar green conditions.

Green Chemistry Approaches in Knoevenagel Condensation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For the Knoevenagel condensation, this includes the use of water as a solvent and the application of reusable or more environmentally friendly catalysts.

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids as catalysts in water at room temperature has been shown to be a simple, efficient, and green procedure for Knoevenagel condensations of various aldehydes and ketones with active methylene compounds. rsc.org This method often results in excellent yields and does not require purification of the products. rsc.org Another green approach involves the use of a composite system of N-(2-Hydroxy-ethyl)-pyridinium chloride, water, and DABCO, which acts as a recyclable solvent-catalyst system. rsc.org These green methodologies offer promising alternatives to traditional methods that often employ volatile and toxic organic solvents. Furthermore, microwave-assisted synthesis, often under solvent-free conditions, has been demonstrated to significantly accelerate Knoevenagel condensations, leading to high yields in very short reaction times. oiccpress.com

| Approach | Catalyst/Solvent System | Key Advantages |

| Ionic Liquid Catalysis | [C4dabco][BF4] in water | High yields, room temperature, no purification needed. rsc.org |

| Recyclable Solvent-Catalyst | [HyEtPy]Cl–H2O–DABCO | Eco-friendly, reusable system. rsc.org |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, high yields, often solvent-free. oiccpress.com |

Table 4: Overview of Green Chemistry Approaches for Knoevenagel Condensation.

Advanced Synthetic Techniques in Knoevenagel Condensation

To improve efficiency, reduce reaction times, and enable scalability, advanced synthetic techniques are being applied to the Knoevenagel condensation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields. iosrjournals.org The Knoevenagel condensation, particularly under solvent-free conditions, benefits significantly from microwave irradiation. researchgate.netzenodo.org For example, a series of α-cyanoacrylates have been prepared by reacting aromatic aldehydes with ethyl cyanoacetate in the presence of ammonium acetate under solvent-free microwave conditions, with reactions completing in 20-60 seconds with excellent yields. researchgate.net This rapid, efficient, and environmentally friendly method is a significant improvement over conventional heating. tandfonline.com

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net In a flow system, reactants are continuously pumped through a reactor, often a packed bed containing a heterogeneous catalyst. researchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time. Strongly basic anion exchange resins have been successfully used as solid catalysts for the Knoevenagel condensation in continuous-flow systems, demonstrating the potential for efficient and automated production of α,β-unsaturated compounds. researchgate.netconnectedpapers.com This technology is particularly suitable for industrial-scale synthesis, offering a safer and more efficient alternative to large-scale batch reactors. researchgate.net

Optimization Strategies for Knoevenagel Condensation Efficiency

Optimizing the Knoevenagel condensation is crucial for maximizing yield and purity, especially when using less reactive ketones. Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature. scielo.org.mx

Studies have shown that the catalyst plays a pivotal role. While weak bases like piperidine or triethylamine (B128534) are common, more advanced catalysts are being developed. scielo.org.mx For instance, diisopropylethylammonium acetate (DIPEAc) has been identified as a highly efficient catalyst for producing cyanoacrylates in high yields with short reaction times. scielo.org.mx The catalyst loading is also a critical factor; studies have optimized the molar percentage of the catalyst to achieve maximum efficiency. scielo.org.mx

Solvent selection also significantly impacts the reaction outcome. While greener options like water and ionic liquids are preferred, conventional solvents like ethanol, MDC, and hexane (B92381) are also studied to find the optimal medium for a specific catalyst system. scielo.org.mxresearchgate.net The reaction temperature is another lever for optimization, with reflux conditions often employed to drive the reaction to completion, especially with less reactive substrates. scielo.org.mx By systematically varying these parameters, a highly efficient protocol for the synthesis of compounds like this compound can be established.

Catalyst System Influence and Selection

The choice of catalyst is paramount in the Knoevenagel condensation, significantly impacting reaction rates and yields. Weakly basic amines are typically employed as catalysts to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the ketone. wikipedia.org

Commonly used catalysts include:

Piperidine: Often used as a base, piperidine has been shown to be an effective catalyst in the Knoevenagel condensation. wikipedia.orggoogle.com

1,4-diazabicyclo[2.2.2]octane (DABCO): This amine catalyst has demonstrated high efficiency, particularly when used in conjunction with ionic liquids. rsc.org

DBU-based Ionic Liquids: Novel ionic liquids derived from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been developed as efficient catalysts for the Knoevenagel condensation, with some showing enhanced activity due to the presence of hydroxyl groups. researchgate.net

Photo-Activated Carbon Dots (CDs): A more recent development involves the use of CDs as photocatalysts, which can be enhanced by light to drive the reaction. mdpi.com

The selection of the catalyst system can be tailored to optimize the reaction for specific substrates and desired outcomes. For instance, the use of a pyridine (B92270) solvent in the Doebner modification of the Knoevenagel condensation can lead to decarboxylation when a carboxylic acid group is present. wikipedia.orgorganic-chemistry.org

Table 1: Catalyst Systems for Knoevenagel Condensation

| Catalyst System | Reactants | Key Features |

| Piperidine in Ethanol | 2-methoxybenzaldehyde and thiobarbituric acid | Classic basic catalyst. wikipedia.org |

| DABCO with [HyEtPy]Cl | Aldehydes and ethyl cyanoacetate | Eco-friendly, reusable ionic liquid promoter. rsc.org |

| DBU-based ionic liquid | Aldehydes and ethyl cyanoacetate | High catalytic activity, enhanced by hydroxyl groups. researchgate.net |

| Photo-activated Carbon Dots | p-anisaldehyde and malononitrile/ethyl cyanoacetate | Photocatalytic, sustainable, can be enhanced by light. mdpi.com |

Azeotropic Water Removal Techniques (e.g., Dean-Stark Apparatus)

The Knoevenagel condensation is a reversible reaction where water is produced as a byproduct. To drive the equilibrium towards the product side and achieve high yields, it is crucial to remove the water as it is formed. rsc.org The Dean-Stark apparatus is a commonly used piece of laboratory glassware for this purpose. wikipedia.orgsciencemadness.org

The apparatus consists of a vertical condenser, a collection trap, and a return tube to the reaction flask. wikipedia.orgyoutube.com The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343) or cyclohexane (B81311). google.comyoutube.comgoogle.com As the azeotrope boils and condenses, the water, being denser than the organic solvent, separates and is collected in the trap, while the solvent returns to the reaction mixture. youtube.com This continuous removal of water effectively drives the reaction to completion. rsc.org

Alternative Synthetic Routes to this compound and Related Enoates

While the Knoevenagel condensation is the primary method, alternative strategies can be employed for the synthesis of α,β-unsaturated cyanoesters.

Esterification Pathways in Ene-Nitrile Synthesis

The ester group can be introduced through various esterification methods. One approach involves the conversion of a nitrile to an ester. This can be achieved by reacting the nitrile with an alcohol in the presence of an acid catalyst, such as hydrogen chloride or through the use of reagents like chlorotrimethylsilane. sinica.edu.twcommonorganicchemistry.com For instance, nitriles can be converted to esters in good yields by treatment with an alcohol and chlorotrimethylsilane. sinica.edu.tw Another method involves the hydration of nitriles to amides, followed by hydrolysis to carboxylic acids, which can then be esterified. google.com

Stereochemical Control and E/Z Isomerism in this compound Synthesis

The Knoevenagel condensation can lead to the formation of both E and Z isomers of the resulting α,β-unsaturated compound. wikipedia.org The stereochemical outcome is influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions.

In many cases, the initial product is a mixture of isomers. wikipedia.org However, due to rapid equilibration, the more thermodynamically stable isomer often predominates as the final product. wikipedia.org For some Knoevenagel products, the E-isomer is predominantly formed. mdpi.com The specific geometry of the isomers can be determined using spectroscopic techniques such as NMR. nih.gov In certain instances, photoinduced isomerization can be utilized to shift the equilibrium towards the desired isomer. mdpi.com The ability to control the E/Z ratio is crucial, as the biological activity of the final compound can be dependent on its stereochemistry. mdpi.com

Table 2: Factors Influencing E/Z Isomerism in Knoevenagel Condensation

| Factor | Influence on E/Z Ratio | Example |

| Reactant Structure | The steric and electronic properties of the aldehyde/ketone and the active methylene compound can favor the formation of one isomer over the other. | Condensation of 2-(benzothiazol-2-ylthio) acetonitrile (B52724) with furan-2-carbaldehyde leads exclusively to the E-isomer. nih.gov |

| Catalyst | The choice of catalyst can influence the transition state geometry and thus the stereochemical outcome. | Piperidine catalysis often leads to a mixture of isomers that can equilibrate. wikipedia.org |

| Solvent | The polarity and nature of the solvent can affect the stability of the intermediates and transition states. | Solvent effects on photostationary states have been observed. mdpi.com |

| Temperature | Higher temperatures can facilitate equilibration to the more stable isomer. | Refluxing conditions are often used to drive the reaction and favor the thermodynamic product. google.com |

Reactivity and Reaction Mechanisms of Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Nucleophilic Addition Reactions of the α,β-Unsaturated System

The conjugated system in ethyl 2-cyano-3-ethylpent-2-enoate is highly susceptible to nucleophilic attack, primarily at the β-carbon. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The Michael addition, or conjugate addition, is a characteristic reaction for α,β-unsaturated compounds like this compound. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the electrophilic alkene (the Michael acceptor). masterorganicchemistry.com The driving force is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

The general mechanism involves three key steps:

Formation of a nucleophile, typically a resonance-stabilized carbanion known as an enolate. youtube.com

The nucleophile attacks the β-carbon of the unsaturated system in a conjugate addition. masterorganicchemistry.com

The resulting enolate is protonated to yield the final adduct. masterorganicchemistry.com

Due to the presence of both cyano and ester groups, this compound is an effective Michael acceptor. A wide range of nucleophiles can be employed, including other enolates (from β-ketoesters or malonates), amines, and thiolates. masterorganicchemistry.com The product of such a reaction typically features a 1,5-dicarbonyl or a related pattern. masterorganicchemistry.comyoutube.com

Table 1: Representative Michael Addition Reaction

| Reactant | Michael Donor (Example) | Conditions | Product |

| This compound | Diethyl malonate | Base (e.g., Sodium Ethoxide), Ethanol (B145695) | Diethyl 2-(1-cyano-2-ethyl-1-(ethoxycarbonyl)butyl)malonate |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that can react with α,β-unsaturated systems. libretexts.org Their addition to this compound can proceed via two main pathways:

1,2-Addition: Direct attack at the electrophilic carbonyl carbon of the ester group.

1,4-Addition (Conjugate Addition): Attack at the β-carbon, analogous to the Michael reaction.

Grignard reagents can yield a mixture of both 1,2- and 1,4-addition products. The reaction pathway is influenced by factors such as steric hindrance and the presence of catalysts. For instance, ketones are generally less reactive at the carbonyl group than aldehydes, which can favor conjugate addition. youtube.com

In contrast, organocuprates (Gilman reagents, R₂CuLi) are known to selectively favor 1,4-conjugate addition, making them particularly useful for forming C-C bonds at the β-position of activated alkenes with high precision. masterorganicchemistry.comlibretexts.org

Table 2: Reactivity of Organometallic Reagents

| Reagent Type | Primary Mode of Attack | Typical Product with this compound |

| Grignard Reagent (RMgX) | 1,2- and 1,4-Addition | Mixture of tertiary alcohol (from 1,2-addition) and β-alkylated product (from 1,4-addition) |

| Gilman Reagent (R₂CuLi) | 1,4-Addition (Conjugate) | Ethyl 2-cyano-3-ethyl-3-alkylpentanoate |

While the primary site of nucleophilic attack is the α,β-unsaturated system, the carbon atom of the cyano group is also electrophilic and can react with strong nucleophiles. Under certain conditions, the cyano group can undergo nucleophilic substitution. More commonly, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a carboxamide, respectively. Reaction with Grignard reagents can also occur at the nitrile, which, after hydrolysis, would yield a ketone. However, this typically requires forcing conditions compared to the more facile conjugate addition.

Electrophilic Transformations

Beyond its reactions with nucleophiles, this compound can undergo transformations involving electrophilic reagents, primarily through oxidation and reduction of its functional groups.

The carbon-carbon double bond is susceptible to oxidation. The specific product depends on the oxidizing agent and reaction conditions.

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can form the corresponding epoxide, ethyl 2-cyano-2-(1-ethyloxiran-2-yl)acetate.

Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup, can cleave the double bond. This would break the molecule, leading to a ketone (from the β-carbon side) and a derivative of ethyl cyanoformate (from the α-carbon side).

Table 3: Oxidation Reactions

| Reagent | Reaction Type | Potential Product |

| m-CPBA | Epoxidation | Ethyl 2-cyano-2-(1-ethyloxiran-2-yl)acetate |

| O₃, then Zn/H₂O | Ozonolysis (Cleavage) | Pentan-3-one and Ethyl 2-oxo-2-cyanoacetate |

| KMnO₄ (hot, conc.) | Oxidative Cleavage | Pentan-3-one and Oxalic acid derivative |

The various functional groups in this compound can be reduced using different reagents, sometimes with selectivity.

Reduction of the Cyano Group: The nitrile can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni or Pd) can also be used, which would simultaneously reduce the carbon-carbon double bond.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol. This requires a strong reducing agent like LiAlH₄. Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Reduction of the Alkene: The carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation, yielding the saturated cyanoester, ethyl 2-cyano-3-ethylpentanoate. Sodium borohydride can also, in some cases, achieve a 1,4-reduction of the conjugated system.

The choice of reducing agent allows for selective transformations. For example, catalytic hydrogenation would typically reduce both the alkene and the nitrile, while LiAlH₄ would reduce the ester and the nitrile, potentially leaving the alkene intact if the reaction is performed at low temperatures before subsequent reduction of the double bond.

Table 4: Reduction Reactions and Products

| Reagent | Functional Group(s) Reduced | Primary Product |

| H₂ / Pd/C | Alkene, Cyano | Ethyl 2-(aminomethyl)-3-ethylpentanoate |

| NaBH₄ | Alkene (1,4-reduction) | Ethyl 2-cyano-3-ethylpentanoate |

| LiAlH₄ | Ester, Cyano | 2-(aminomethyl)-3-ethylpentan-1-ol |

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic frameworks with high efficiency and stereocontrol. This compound, with its activated double bond, is a versatile participant in these transformations.

Diels-Alder Reactions (as Dienophile or Diene Analog)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Consequently, this compound, bearing both cyano and ester functionalities, is an excellent dienophile.

When reacting with a conjugated diene, this compound readily forms a cyclohexene (B86901) derivative. The electron-withdrawing nature of the substituents on the double bond lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org This reaction proceeds with a high degree of regio- and stereoselectivity, governed by the principles of orbital overlap and steric interactions. wikipedia.org

While less common, the underlying principles of the Diels-Alder reaction can be applied to systems involving heteroatoms, known as hetero-Diels-Alder reactions. wikipedia.org In these cases, this compound could potentially react with heterodienes, leading to the formation of six-membered heterocyclic rings.

Formal [3+2] Cycloaddition Pathways

Formal [3+2] cycloaddition reactions provide a direct route to five-membered rings. In these reactions, a three-atom component (1,3-dipole or its equivalent) reacts with a two-atom component (a dipolarophile). This compound can serve as an efficient dipolarophile in these transformations.

One notable example involves the reaction with isocyanoacetate esters, which can act as formal 1,3-dipoles. nih.gov The reaction is typically initiated by a Michael addition of the deprotonated isocyanoacetate to the electron-deficient double bond of this compound. This is followed by an intramolecular cyclization, where the resulting anion attacks the isocyano group, to furnish a highly substituted pyrrolidine (B122466) ring system. nih.gov These reactions can often be catalyzed by organocatalysts, enabling asymmetric synthesis of chiral five-membered heterocycles. nih.gov

Another important class of 1,3-dipoles that can react with this compound are nitrile N-oxides. These reactions lead to the formation of 2-isoxazoline rings, which are valuable scaffolds in medicinal chemistry. researchgate.net The regiochemistry of the cycloaddition is controlled by the electronic and steric properties of both the nitrile N-oxide and the dipolarophile.

Substitution Reactions at the Ester Moiety

The ester group of this compound can undergo nucleophilic acyl substitution reactions. Common transformations include hydrolysis, transesterification, and amidation.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-3-ethylpent-2-enoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

Amidation: Treatment with amines can convert the ester into the corresponding amide.

These substitution reactions provide a means to modify the ester functionality, allowing for the synthesis of a variety of derivatives with different properties and further synthetic utility.

Radical Reactions Involving the Compound

The double bond in this compound can also participate in radical reactions. For instance, it can undergo radical cyclization reactions. A general method for preparing alicyclic compounds involves the cyclization of δ-ethylenic carbon radicals. orgsyn.org While the simple 5-hexen-1-yl radical primarily yields a five-membered ring, the presence of 1-cyano and 1-carboethoxy substituents favors the formation of six-membered rings. orgsyn.org This preference is attributed to the influence of these electron-withdrawing groups on the transition state of the cyclization.

Mechanistic Investigations of Chemical Transformations

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. These investigations often employ a combination of experimental studies and computational chemistry.

Transition State Analysis and Energy Landscapes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape of the reaction can be constructed.

For cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, transition state analysis can provide insights into the synchronicity of bond formation and the factors controlling stereoselectivity. researchgate.net For example, in [3+2] cycloadditions with nitrile N-oxides, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net The analysis of the transition state geometry reveals the extent of bond formation and breaking at the critical point of the reaction.

Similarly, for substitution reactions at the ester moiety, computational studies can model the tetrahedral intermediate and the associated energy barriers for its formation and collapse, providing a deeper understanding of the reaction kinetics and the influence of catalysts.

The table below summarizes the key reactive sites and the types of reactions that this compound undergoes.

| Reactive Site | Type of Reaction | Description |

| Carbon-Carbon Double Bond | Diels-Alder Reaction | Acts as a dienophile, reacting with conjugated dienes to form six-membered rings. wikipedia.orgorganic-chemistry.org |

| Carbon-Carbon Double Bond | [3+2] Cycloaddition | Acts as a dipolarophile, reacting with 1,3-dipoles to form five-membered rings. nih.govresearchgate.net |

| Ester Group | Nucleophilic Acyl Substitution | Undergoes hydrolysis, transesterification, and amidation. |

| Carbon-Carbon Double Bond | Radical Cyclization | Can participate in radical reactions, leading to the formation of cyclic compounds. orgsyn.org |

Identification and Characterization of Reaction Intermediates

Currently, there is a lack of specific published research detailing the identification and characterization of reaction intermediates for this compound. Spectroscopic and trapping studies, which are crucial for observing and identifying transient species such as carbocations, carbanions, or radical intermediates that may form during its reactions, have not been reported for this specific molecule.

For analogous α,β-unsaturated cyanoesters, reactions often proceed through intermediates arising from nucleophilic addition to the electron-deficient double bond or attack at the carbonyl carbon. The nature of these intermediates is highly dependent on the reactants and reaction conditions. For instance, in Michael additions, an enolate intermediate is typically formed. However, without specific experimental data for this compound, any proposed intermediate would be purely speculative.

Table 1: Hypothetical Intermediates in Reactions of this compound (Based on General Reactivity of Similar Compounds)

| Reaction Type | Potential Intermediate | Description |

| Michael Addition | Enolate | A resonance-stabilized anion formed by the addition of a nucleophile to the β-carbon. |

| Grignard Reaction | Magnesium Alkoxide | Formed upon the addition of an organomagnesium halide to the carbonyl group. |

| Reduction (e.g., with NaBH4) | Alkoxide | An intermediate formed at the carbonyl carbon prior to protonation to the corresponding alcohol. |

Note: This table is illustrative and based on general chemical principles, not on specific experimental evidence for this compound.

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful technique for tracing the path of hydrogen atoms throughout a reaction, thereby providing insight into reaction mechanisms. This is often achieved by replacing specific protons in a reactant with deuterium and then determining the position of the deuterium in the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

A thorough search of scientific databases and chemical literature did not yield any studies where deuterium labeling has been employed to investigate the reaction mechanisms of this compound. Such studies would be invaluable in confirming, for example, the mechanism of isomerization, tautomerization, or specific reduction and addition reactions. The absence of this research highlights a significant void in the understanding of the detailed chemical behavior of this compound.

Advanced Synthetic Applications of Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Building Block in Heterocyclic Compound Synthesis

The strategic placement of electrophilic and nucleophilic centers within ethyl 2-cyano-3-ethylpent-2-enoate allows for its participation in a range of cyclization reactions, leading to the formation of various heterocyclic systems.

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings often involves the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as urea, thiourea, or guanidine. bu.edu.eg α,β-Unsaturated carbonyl compounds and their derivatives are common three-carbon synthons for this purpose. For instance, α,β-unsaturated ketones undergo a [3+3] annulation with amidines to furnish pyrimidine structures. rsc.org

While direct examples of this compound in pyrimidine synthesis are not extensively documented in the reviewed literature, its structure as an α,β-unsaturated system suggests its potential as a suitable precursor. The reaction would likely proceed via a Michael addition of the N-C-N reagent to the activated double bond, followed by an intramolecular cyclization and subsequent tautomerization or elimination to yield the aromatic pyrimidine core. The general reaction of α,β-unsaturated esters with amidines is a known route to pyrimidinones. mdpi.com

Formation of Pyrazole (B372694) Derivatives

Pyrazole rings are commonly synthesized through the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). This compound, as an α,β-unsaturated cyanoester, can serve as a precursor for pyrazole synthesis. The reaction with hydrazine hydrate (B1144303) is expected to proceed via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization through the attack of the second nitrogen atom on either the nitrile or the ester carbonyl group, leading to the formation of a stable, five-membered pyrazole ring.

This reactivity pattern is well-established for similar α,β-unsaturated cyanoesters. For example, ethyl 2-cyano-3-morpholinoacrylate reacts with hydrazine hydrate to produce ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com Similarly, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones yields mercapto pyrazole derivatives. researchgate.net These examples strongly support the viability of using this compound as a substrate for creating substituted pyrazoles.

Table 1: Examples of Pyrazole Synthesis from Related α,β-Unsaturated Cyanoesters

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine Hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | google.com |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | N-Arylbenzamidrazones | Mercapto pyrazole derivatives | researchgate.net |

Construction of Pyrrolo[3,4-b]pyridine and Dihydropyridine (B1217469) Systems

The synthesis of pyrrolo[3,4-b]pyridine systems has been reported through various methods, including the annulation of a maleimide (B117702) to a pyridine (B92270) ring. ekb.eg However, based on the reviewed literature, the use of this compound as a direct precursor for the construction of the pyrrolo[3,4-b]pyridine scaffold has not been described.

Similarly, the construction of dihydropyridine rings is famously achieved through the Hantzsch synthesis, which involves the multicomponent reaction of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia. organic-chemistry.orgwikipedia.orgnih.govnih.gov The mechanism and substrate scope of the Hantzsch reaction are well-defined and rely on the specific reactivity of β-ketoesters. This compound does not fit the substrate profile for the classical Hantzsch dihydropyridine synthesis, and its application in this context is not reported.

Preparation of Tetrazole Derivatives

The nitrile functionality within this compound makes it a suitable substrate for the synthesis of tetrazole derivatives. The most common method for forming a tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide (B81097) source, typically sodium azide or hydrazoic acid. nih.govyoutube.com

This reaction is particularly efficient for nitriles that are activated by electron-withdrawing groups, as these groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov In this compound, the cyano group is attached to a double bond which is conjugated with an ester group, providing the necessary activation for the cycloaddition to proceed smoothly. The reaction can be catalyzed by various agents, including zinc salts, which enhance the reactivity of the nitrile. organic-chemistry.orgorganic-chemistry.org The process offers a direct and atom-economical route to highly functionalized tetrazoles, which are important scaffolds in medicinal chemistry. google.com

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, is employed to generate α,β-unsaturated compounds like this compound. numberanalytics.comsci-hub.sewikipedia.org These products are not only targets in themselves but also serve as crucial intermediates for the synthesis of a wide array of biologically active molecules and pharmaceutical building blocks. nih.gov

Synthesis of Acrylamides and Propenoates

This compound is a member of the ethyl 2-cyano-3-substituted-2-propenoate family. These compounds are typically synthesized via the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with an appropriate aldehyde or ketone. In the case of the title compound, the reaction would involve ethyl cyanoacetate and pentan-3-one, usually catalyzed by a weak base like piperidine (B6355638) or an amine salt.

These propenoate structures are valuable precursors for more complex molecules. For example, they can be converted into substituted acrylamides. While specific examples starting from this compound are not detailed, related compounds like ethyl 2-cyano-3-phenylpropenoates are used in the synthesis of acrylamide (B121943) derivatives. ekb.eg The general strategy may involve hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, or direct amidation under certain conditions. These resulting acrylamide structures are found in various compounds with potential biological activities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Urea |

| Thiourea |

| Guanidine |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate |

| Hydrazine |

| Hydrazine hydrate |

| Ethyl 2-cyano-3-morpholinoacrylate |

| Mercapto pyrazole |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate |

| N-Arylbenzamidrazone |

| Pyrrolo[3,4-b]pyridine |

| Dihydropyridine |

| Ethyl acetoacetate |

| Ammonia |

| Tetrazole |

| Sodium azide |

| Hydrazoic acid |

| Acrylamide |

| Propenoate |

| Ethyl cyanoacetate |

| Pentan-3-one |

| Piperidine |

| Ethyl 2-cyano-3-phenylpropenoate |

Role in Anticancer and Antiparasitic Agent Synthesis

The functional groups within this compound make it and its precursors valuable in the synthesis of heterocyclic compounds with demonstrated biological activity, including anticancer and antiparasitic properties.

Anticancer Applications: The precursor, ethyl cyanoacetate, is a common starting material for constructing a variety of heterocyclic systems evaluated for anticancer activity. nih.gov For example, pyrimidine thione derivatives, which can be synthesized via condensation reactions involving ethyl cyanoacetate, have been noted for their potential as antitumor agents. nih.gov Furthermore, novel chiral cyanoacrylate derivatives have been synthesized and tested for their antiproliferative effects against various cancer cell lines, although the activities were generally found to be weak in the specific compounds tested. nih.gov More complex systems, such as 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives, have also been synthesized and evaluated, underscoring the utility of the cyano- group in medicinal chemistry. nih.gov

| Derivative Class | Target | Notable Activity/Finding |

| Imidazopyridine-2-cyanoacrylamides | TAK1 Kinase | IC50 of 27 nM for a lead compound. researchgate.net |

| Pyrimidine Thiones | General Antitumor | Class of compounds exhibits antitumor properties. nih.gov |

| Chiral Cyanoacrylates | PC3 and A431 cells | Found to possess weak antiproliferation activities. nih.gov |

Antiparasitic Applications: The fight against parasitic diseases like leishmaniasis and malaria often involves the development of novel small-molecule inhibitors. Research into quinoxaline 1,4-dioxide derivatives containing a cyano-carboxamide side chain has shown promising results. mdpi.comnih.gov In a study evaluating a series of these compounds, two derivatives displayed significant activity against Leishmania infantum, the causative agent of leishmaniasis. nih.gov Although these compounds were not effective against Plasmodium falciparum (malaria), the findings highlight the potential of cyano-containing scaffolds in the development of leishmanicidal agents. mdpi.comnih.gov

| Compound | Parasite Target | Activity |

| Quinoxaline 1,4-dioxide derivative 5 | Leishmania infantum | Good leishmanicidal activity. mdpi.com |

| Quinoxaline 1,4-dioxide derivative 8 | Leishmania infantum | Good leishmanicidal activity. mdpi.com |

Contribution to Antihypertensive Compound Synthesis

This compound's precursor, ethyl cyanoacetate, serves as a key building block for heterocyclic compounds with potential therapeutic applications, including the management of hypertension. Various studies have demonstrated that pyrimidine thione derivatives possess a range of biological activities, including antihypertensive effects. nih.gov The synthesis of these pyrimidine thiones often involves the condensation reaction of ethyl cyanoacetate with an appropriate aldehyde and thiourea. nih.gov This positions ethyl cyanoacetate, and by extension the class of molecules to which this compound belongs, as foundational materials in the synthetic pathways leading to new potential antihypertensive drugs.

Precursor for Antiviral Compounds

The cyanoacrylate moiety is a key feature in the synthesis of novel compounds with antiviral properties. Research has specifically targeted the development of cyanoacrylate derivatives for their activity against plant viruses, such as the Tobacco Mosaic Virus (TMV). nih.govmdpi.com

In one study, a series of novel chiral cyanoacrylate derivatives were synthesized from ethyl cyanoacetate under microwave irradiation. nih.govmdpi.com The resulting compounds were tested for their efficacy against TMV. One compound in particular, IIc-R, demonstrated a notable inhibition rate of 89.1% and a curative effect of 43.1% in vivo. nih.govmdpi.com In another investigation, cyanoacrylate derivatives containing an α-aminophosphonate moiety were synthesized and showed significant inactivation effects against TMV, with EC50 values comparable to the commercial product ningnanmycin. evitachem.com These findings underscore the importance of the cyanoacrylate scaffold as a precursor for developing new antiviral agents, particularly in the agrochemical sector. nih.govevitachem.com

| Compound/Derivative Class | Virus Target | Key Finding |

| Chiral Cyanoacrylate (IIc-R) | Tobacco Mosaic Virus (TMV) | 89.1% inhibition rate in vivo. nih.govmdpi.com |

| α-Aminophosphonate Cyanoacrylates (8d, 8e) | Tobacco Mosaic Virus (TMV) | EC50 values of 55.5 and 55.3 µg/mL, respectively. evitachem.com |

Applications in Agrochemical and Polymer Synthesis

Agrochemical Synthesis: The 2-cyanoacrylate structure is a well-established pharmacophore in the agrochemical field, particularly for herbicides. nih.govmdpi.comchemsynthesis.com These compounds are known to act as inhibitors of photosystem II (PSII), a critical component of photosynthesis in plants. nih.govmdpi.com Numerous 3-amino-2-cyanoacrylates have been synthesized and tested, showing potent Hill reaction inhibition and significant herbicidal activity against various weeds like mustard and barnyard grass. mdpi.comchemsynthesis.com The versatility of the cyanoacrylate backbone allows for the synthesis of a large library of derivatives, enabling the fine-tuning of herbicidal activity and selectivity. mdpi.com

Polymer Synthesis: Ethyl cyanoacrylates are famous as the primary components of "superglues" or instant adhesives. arvojournals.orgwikipedia.orgresearchgate.net The high reactivity of the monomer, including this compound, is due to the electron-withdrawing cyano and ester groups, which makes the double bond highly susceptible to anionic polymerization. guidechem.com This polymerization is initiated rapidly by weak bases, such as the trace amounts of moisture present on most surfaces, leading to the formation of strong, long-chain polymers that create a powerful adhesive bond. arvojournals.orgguidechem.com While anionic polymerization is the most common for adhesives, radical polymerization of cyanoacrylates is also possible under specific acidic conditions and is synthetically useful for creating polymers with different properties and for the preparation of nanoparticles. bohrium.com This dual polymerization capability makes this class of compounds important in materials science and polymer chemistry. arvojournals.orgbohrium.com

Role in Flavor Compound Synthesis and Food Chemistry Research (e.g., Baijiu Fermentation)

While various esters are crucial flavor and aroma compounds in fermented beverages like Chinese Baijiu, research has primarily focused on substances such as ethyl caproate. Extensive searches of scientific literature did not yield specific information linking this compound to flavor compound synthesis or its presence and role in Baijiu fermentation. Therefore, this does not appear to be a documented application for this particular compound.

Development of Chemodosimeteric Probes and Sensors

The reactive nature of the cyanoacrylate framework makes it suitable for the development of chemosensors and chemodosimeters, which are molecules designed to detect specific analytes through a measurable change, such as color or fluorescence. Although research on this compound for this purpose is not available, a closely related compound, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate (ECNA), has been successfully demonstrated as a fluorescent "turn-off" probe. This probe was developed for the sensitive and selective detection of hydrazine hydrate, a toxic and environmentally harmful substance. The probe's fluorescence is quenched in the presence of hydrazine, allowing for its detection at nanomolar concentrations. This application highlights the potential of the ethyl cyanoacrylate scaffold in the design of advanced chemical sensors for environmental monitoring.

Catalysis Involving Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Utilization in the Development of Novel Catalytic Systems

There is no available scientific literature detailing the use of Ethyl 2-cyano-3-ethylpent-2-enoate in the development of novel catalytic systems. Research in this area tends to focus on other derivatives of ethyl cyanoacetate (B8463686) or related compounds.

Catalytic Protodeboronation of Pinacol (B44631) Boronic Esters

While the catalytic protodeboronation of pinacol boronic esters is a known transformation, there is no published evidence to suggest that this compound has been employed as a catalyst, ligand, or any other participating species in this specific reaction. Studies on this reaction typically utilize other catalytic systems.

Role of the Compound as a Ligand or Precursor in Catalytic Cycles

An extensive search of chemical literature did not yield any instances of this compound being used as a ligand for metal catalysts or as a precursor to a catalytically active species. The reactivity of the cyano and ester groups, along with the conjugated double bond, could theoretically allow for coordination to a metal center, but no such applications have been reported.

Organocatalytic Transformations Facilitated by the Compound

Organocatalysis is a broad and active area of research. However, there are no documented examples of this compound acting as an organocatalyst. While the Knoevenagel condensation, a common method for synthesizing such compounds, is often organo-catalyzed, the resulting product, in this case, this compound, has not been reported to facilitate other transformations as a catalyst itself.

Metal-Catalyzed Reactions Mediated by this compound

There is no information available in the scientific literature regarding metal-catalyzed reactions that are mediated by this compound. Research in this field focuses on a wide array of other organic molecules as mediators, ligands, or substrates, but this specific compound is not mentioned.

Computational Chemistry and Theoretical Studies on Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 2-cyano-3-ethylpent-2-enoate and related compounds can elucidate geometric parameters, reaction energetics, and spectroscopic properties.

A study on similar ethyl 2-cyano-3-alkoxypent-2-enoates revealed structural distortions due to steric hindrance around the crowded double bond. dntb.gov.ua DFT calculations showed that the C(carbonyl)–C(α)–C(β) bond angle expands to approximately 125° to accommodate the bulky substituents. dntb.gov.ua Such calculations are critical for understanding the interplay between electronic effects and steric strain in this compound.

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical analyses, primarily using DFT, are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, a key reaction is its synthesis via the Knoevenagel condensation of pentan-3-one with ethyl cyanoacetate (B8463686). nih.gov Computational studies can model this reaction pathway, identifying intermediates and transition states.

Computational Characterization of Transition States

The transition state (TS) is a critical point on the reaction pathway that determines the reaction rate. Computational chemistry allows for the precise characterization of the geometry and energy of these fleeting structures. For the synthesis of this compound, the transition state for the initial nucleophilic attack of the ethyl cyanoacetate enolate on pentan-3-one, and the subsequent dehydration step, could be located and characterized using DFT.

Imaginary vibrational frequency analysis is a standard method to confirm a calculated structure as a true transition state. The geometric parameters of the TS, such as the forming and breaking bond lengths, provide a detailed picture of the reaction mechanism.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic nature. youtube.comyoutube.com

For this compound, the HOMO would likely be localized on the electron-rich enoate system, while the LUMO would be associated with the electron-withdrawing cyano and ester groups. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Related Cyanoacrylate System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the region of nucleophilicity. |

| LUMO | -1.2 | Indicates the region of electrophilicity. |

| HOMO-LUMO Gap | 5.3 | Correlates with chemical reactivity and stability. |

Note: This data is illustrative for a generic cyanoacrylate system and not specific to this compound. Specific values would require dedicated calculations.

Molecular Dynamics (MD) Simulations in Mechanistic Studies

While quantum mechanics provides insights into the electronic structure at a stationary point, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations can be employed to study the conformational flexibility of this compound and its interactions with solvent molecules.

In the context of mechanistic studies, MD can be used to sample the conformational space of reactants prior to the reaction, providing a more realistic starting point for QM calculations of the reaction pathway. It can also be used to study the diffusion of reactants and the role of solvent in stabilizing intermediates and transition states.

Insights from Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a more recent theoretical framework that posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactivity. MEDT studies analyze the global electron density transfer (GEDT) and the topological changes of the electron localization function (ELF) along a reaction coordinate.

An MEDT study of nucleophilic substitution reactions has shown that the electrophilic character of the substrate is a key determinant of reactivity. nih.gov For a reaction involving this compound, such as a Michael addition, MEDT would analyze the electron density flow from the nucleophile to the electrophilic β-carbon of the enoate system. This approach provides a detailed and intuitive picture of bond formation and breaking. nih.gov

Predictive Modeling: Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a molecule based on its 2D structure. nih.govyoutube.comgenexplain.com The PASS algorithm compares the structure of a query molecule to a large database of known biologically active compounds and estimates the probability of the query molecule exhibiting various biological activities. nih.govgenexplain.com

For this compound, a PASS analysis would generate a list of potential pharmacological effects, mechanisms of action, and potential toxicities. The results are presented as probabilities of being active (Pa) and inactive (Pi). youtube.com Activities with a high Pa value are considered likely to be observed experimentally. researchgate.net

Table 2: Example of a Hypothetical PASS Prediction for this compound

| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Antifungal | 0.650 | 0.012 |

| Enzyme Inhibitor | 0.580 | 0.025 |

| Membrane Permeability Inhibitor | 0.450 | 0.088 |

| Acute Toxicity | 0.320 | 0.150 |

Note: This is a hypothetical table. Actual PASS predictions require submitting the molecular structure to the PASS software.

This predictive capability is invaluable in the early stages of drug discovery and materials science for prioritizing compounds for synthesis and experimental testing. nih.gov

Thermodynamic Stability Analysis (Enthalpies, Gibbs Free Energies, Entropies)

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in the experimental and computational data for the thermodynamic properties of this compound. At present, there are no published research articles or database entries that provide specific values for the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), or standard molar entropy (S°) for this particular compound.

The determination of these thermodynamic parameters is crucial for understanding the chemical stability and reactivity of a compound. Enthalpy of formation indicates the energy change when a compound is formed from its constituent elements in their standard states. A more negative value typically signifies greater energetic stability. The Gibbs free energy of formation combines enthalpy and entropy to predict the spontaneity of a formation reaction under standard conditions. Entropy is a measure of the molecular disorder or randomness of a system.

While experimental techniques such as combustion calorimetry are the gold standard for determining enthalpies of formation, computational chemistry methods, particularly density functional theory (DFT) and other ab initio calculations, have become powerful tools for predicting thermodynamic properties. These theoretical studies can provide valuable insights, especially for compounds that have not been experimentally investigated.

However, no such computational studies specifically targeting this compound could be located. Research in this area has tended to focus on other related classes of compounds, such as ethyl cyanoacrylate and its polymers, or other substituted enoates, often in the context of their polymerization reactions or material properties. Without specific computational models or experimental data for this compound, it is not possible to construct the detailed data tables and research findings as requested.

Future computational studies on this compound would be necessary to generate the data required for a thorough thermodynamic stability analysis. Such research would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to calculate vibrational contributions to entropy and thermal energy.

Energy Calculations: Using high-level theoretical methods to determine the electronic energy, which is then used to calculate the enthalpy and Gibbs free energy of formation.

Until such studies are performed and published, the thermodynamic stability of this compound in terms of its specific enthalpy, Gibbs free energy, and entropy values remains an open area for scientific investigation.

Derivatives and Analogs of Ethyl 2 Cyano 3 Ethylpent 2 Enoate

Impact of Structural Modifications on Reactivity Profiles

For instance, the presence of electron-withdrawing or electron-donating groups on an aryl substituent can modulate the electrophilicity of the α,β-unsaturated system. This, in turn, affects its susceptibility to nucleophilic attack, a common reaction pathway for this class of compounds. Similarly, the size and shape of the substituents can create steric hindrance, directing the approach of reagents to specific sites and influencing the stereochemical outcome of reactions.

The introduction of heteroatoms, such as sulfur in thiophene-based analogs, can also introduce new reactive sites and alter the electronic properties of the molecule. nih.govresearchgate.net Furthermore, isotopic labeling, such as the incorporation of deuterium (B1214612), can be used to probe reaction mechanisms by studying kinetic isotope effects. nih.gov These modifications allow for the fine-tuning of the molecule's reactivity for various synthetic applications.

Synthesis and Characterization of Substituted Ethyl 2-cyano-3-ethylpent-2-enoate Derivatives

The synthesis of substituted this compound derivatives often involves condensation reactions, such as the Knoevenagel condensation. sgu.edu.inoiccpress.com This method typically involves the reaction of an active methylene (B1212753) compound, like ethyl cyanoacetate (B8463686), with a ketone or aldehyde in the presence of a catalyst. sgu.edu.inoiccpress.com The choice of reactants and reaction conditions allows for the introduction of a wide variety of substituents.

Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups. nih.govresearchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the cyano (C≡N) and carbonyl (C=O) groups, based on their characteristic absorption frequencies. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation. sgu.edu.innih.gov

X-ray Crystallography: For crystalline solids, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the molecule, confirming its stereochemistry and conformation. nih.govresearchgate.netresearchgate.net

The following subsections detail the synthesis and characterization of specific classes of this compound derivatives.

Aryl-substituted analogs of this compound are commonly synthesized through the Knoevenagel condensation of ethyl cyanoacetate with various aromatic aldehydes. sgu.edu.inresearchgate.net This reaction is often catalyzed by a base or, in some cases, by nanoparticles. sgu.edu.inoiccpress.com

For example, the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives has been achieved using CuO nanoparticles as a catalyst. sgu.edu.in This one-pot, multicomponent reaction involves substituted indole (B1671886), ethyl cyanoacetate, and an aromatic aldehyde. sgu.edu.in The use of a nanocatalyst can lead to shorter reaction times and higher yields. sgu.edu.in

The introduction of a naphthyl group has also been reported, resulting in ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (B77674) (ECNA). rsc.org This compound has been characterized by various spectroscopic methods, including FTIR and mass spectrometry. rsc.org

The reactivity of these aryl-substituted analogs can be influenced by the electronic properties of the aryl group. For instance, the presence of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density of the double bond, affecting its reactivity in subsequent transformations.

Table 1: Examples of Aryl-Substituted this compound Analogs

| Substituent | Compound Name | Synthesis Method | Characterization Techniques |

| Phenyl | Ethyl 2-cyano-3-phenylacrylate | Knoevenagel condensation | NMR, IR, MS |

| Naphthyl | Ethyl 2-cyano-3-(naphthalene-1-yl)acrylate | Knoevenagel condensation | FTIR, MS |

| 3-Methylthiophen-2-yl | Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | Knoevenagel condensation | ¹H NMR, ¹³C NMR, MS, X-ray Crystallography |

| 1-Methyl-1H-pyrrol-2-yl | Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate | Knoevenagel condensation | X-ray Crystallography |

This table is generated based on available data and is not exhaustive.

Methyl-substituted analogs of this compound are another important class of derivatives. The introduction of a methyl group can influence the steric and electronic properties of the molecule.

One example is ethyl 2-cyano-3-methylpent-2-enoate. nih.gov Another related compound is ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, where a methyl group is attached to a thiophene (B33073) ring. nih.govresearchgate.net This compound was synthesized and its crystal structure was determined, revealing a planar conformation for most of the non-hydrogen atoms. nih.govresearchgate.net

The synthesis of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate has also been reported. researchgate.net The crystal structure of this compound was determined, showing two independent molecules in the asymmetric unit. researchgate.net

Table 2: Characterization Data for Methyl-Substituted Analogs

| Compound Name | Melting Point (K) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate | 381–382 | 1.39 (t), 2.48 (s), 4.36 (q), 7.07 (d), 7.74 (d), 8.46 (s) | 14.4, 14.9, 62.7, 98.0, 116.4, 131.2, 131.4, 134.3, 145.0, 149.9, 163.4 |

Data obtained from the synthesis and characterization of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate. nih.gov

The versatility of the synthesis methods allows for the introduction of a wide range of both alkyl and aryl substituents onto the this compound framework. researchgate.netorientjchem.org This diversity in substitution patterns leads to a broad spectrum of compounds with varied properties.

The synthesis of various alkyl and aryl substituted hydrazine (B178648) derivatives, which can be related to the core structure, has been explored. orientjchem.org These syntheses often involve diazotization followed by reduction. orientjchem.org

Furthermore, the preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates serves as a key step in the synthesis of more complex heterocyclic systems, such as pyrimidine (B1678525) thiones. researchgate.net This highlights the utility of these substituted enoates as versatile building blocks in organic synthesis.

Isotopic labeling, particularly with deuterium, is a powerful tool for studying reaction mechanisms and metabolic pathways. nih.govcsic.es The synthesis of deuterated derivatives of this compound allows for the investigation of kinetic isotope effects (KIEs), where the rate of a reaction is altered by the presence of a heavier isotope. nih.gov

The preparation of deuterated silanes, which can be used in reduction reactions, provides a method for introducing deuterium into a molecule. csic.es While not a direct synthesis of a deuterated this compound, this methodology is relevant for creating deuterated starting materials or reagents for its synthesis or subsequent reactions.

Studies on deuterium metabolic imaging (DMI) have investigated the in vivo KIE and label loss for deuterated substrates like glucose and acetate (B1210297). nih.gov These studies provide valuable insights into the metabolic fate of isotopically labeled compounds and the magnitude of KIEs, which were found to be relatively small for the studied metabolic products. nih.gov

The introduction of an ethoxy group can also modify the properties of the this compound core. An example of such a derivative is ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. nih.gov

Another related investigation focused on the reinvestigation of the synthesis of ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. nih.gov This study, using detailed NMR and MS data, led to the structural reassignment of the product to a different cyclopenta[b]indole (B15071945) derivative, highlighting the importance of thorough characterization. nih.gov

Comparative Reactivity and Application Studies Across Analogs

The reactivity and applications of α-cyanoacrylates, including this compound and its analogs, are profoundly influenced by their molecular structure. Variations in the alkyl groups of the ester and at the β-position of the alkene lead to significant differences in their chemical behavior and suitability for various applications. These differences primarily stem from electronic and steric effects that alter the electrophilicity of the double bond and the stability of the resulting polymer.

The high reactivity of cyanoacrylates is attributed to the strong electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups attached to the α-carbon. nih.gov This makes the β-carbon of the double bond highly susceptible to nucleophilic attack, which is the initiating step of anionic polymerization. nih.gov This rapid polymerization, often initiated by weak bases like moisture, is the basis for their widespread use as instant adhesives. nih.govacs.org

Influence of the Ester Alkyl Group

The nature of the alkyl group on the ester functionality plays a crucial role in determining the properties of both the monomer and the resulting polymer. Generally, as the length and branching of the alkyl chain increase, the reactivity of the monomer decreases. This is due to increased steric hindrance, which impedes the approach of the initiating nucleophile and the propagating polymer chain.

A study on a homologous series of alkyl 2-cyanoacrylates demonstrated that the tensile strength of the adhesive bonds they form tends to decrease as the alkyl chain length increases, starting from the ethyl ester. tandfonline.com This trend is also reflected in the in-vitro biocompatibility of the corresponding polymers, which generally increases with higher molecular weight. nih.gov For instance, the isobutyl and isoamyl derivatives produce more biocompatible polymers compared to those with shorter chains. nih.gov

The glass transition temperature (Tg) of poly(cyanoacrylates) also shows a clear trend, decreasing with increasing ester chain length and steric bulk. nih.gov This affects the thermal stability of the adhesive bond.

Table 1: Comparison of Properties of Poly(alkyl 2-cyanoacrylates)

| Alkyl Group | Glass Transition Temperature (Tg) | General Trend in Bond Strength | General Trend in Biocompatibility |

| Methyl | High | High | Lower |

| Ethyl | Intermediate | High | Intermediate |

| n-Butyl | Lower | Decreasing | Increasing |

| 2-Octyl | Low | Decreasing | Higher |

This table provides a generalized comparison based on trends discussed in the literature. Actual values can vary based on specific test conditions.

Influence of Substituents at the β-Position

The presence of alkyl groups at the β-position, as in this compound, significantly impacts the reactivity of the monomer. These alkyl groups introduce steric hindrance around the double bond, which can slow down the rate of polymerization compared to unsubstituted cyanoacrylates like ethyl 2-cyanoacrylate. This can be advantageous in applications where a slightly longer curing time is desirable to allow for repositioning of the substrates.